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(4-Chlorophenyl) selenocyanate is an organoselenium compound characterized by the presence of a selenocyanate functional group attached to a para-chlorophenyl group. Its molecular formula is C7H4ClNSe, and it features a selenium atom bonded to a cyanate group (–SeCN) and a chlorinated phenyl ring. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the unique properties imparted by the selenium atom, which can influence biological activity and reactivity in
Research indicates that (4-Chlorophenyl) selenocyanate exhibits significant biological activities, particularly in antioxidant and anticancer studies. Compounds containing selenium are known for their ability to modulate oxidative stress responses. For instance, studies have shown that certain selenocyanates can protect neurons from oxidative damage induced by hydrogen peroxide, suggesting potential neuroprotective properties . Additionally, these compounds may exhibit anticancer activity through mechanisms involving apoptosis and cell cycle regulation.
The synthesis of (4-Chlorophenyl) selenocyanate typically involves several methods:
(4-Chlorophenyl) selenocyanate has several applications:
Interaction studies involving (4-Chlorophenyl) selenocyanate often focus on its biological effects. Research has demonstrated that this compound can interact with cellular pathways involved in oxidative stress response, potentially influencing enzyme activities such as catalase and superoxide dismutase . These interactions underscore its role as an antioxidant and highlight its potential therapeutic applications.
Several compounds share structural similarities with (4-Chlorophenyl) selenocyanate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Chlorophenyl isocyanate | Contains isocyanate instead of selenocyanate | More reactive towards nucleophiles due to carbon's electrophilicity |
| Phenyl selenocyanate | Simple phenyl group without chlorine | Lacks the electron-withdrawing effect of chlorine, affecting reactivity |
| 2-Methylphenyl selenocyanate | Methyl substitution on phenyl | Different steric effects influencing reactivity |
| 3-Nitrophenyl selenocyanate | Nitro group providing strong electron-withdrawing effect | Increased reactivity compared to (4-Chlorophenyl) selenocyanate |
The presence of the chlorine atom in (4-Chlorophenyl) selenocyanate imparts unique electronic properties that influence its reactivity and biological activity compared to these similar compounds. The combination of the chlorinated aromatic system and the selenium atom enhances both its synthetic utility and biological profile.
(4-Chlorophenyl) selenocyanate is an aromatic organoselenium compound characterized by the molecular formula C7H4ClNSe [1] [2]. The compound consists of a para-chlorinated phenyl ring with a selenocyanate functional group (-SeCN) attached directly to the aromatic system [2]. The structural arrangement features a selenium atom serving as a bridge between the aromatic ring and the cyanate group, creating a linear selenocyanate moiety [2]. The chlorine substituent occupies the para position relative to the selenocyanate group, establishing a symmetric molecular architecture [1] [3].
The compound belongs to the broader class of organoselenium compounds, specifically aryl selenocyanates, which are characterized by the presence of selenium in the +2 oxidation state [2]. The selenocyanate functional group imparts unique electronic properties to the molecule due to the polarizable nature of the selenium atom and the electron-withdrawing characteristics of both the chlorine substituent and the nitrile group [1] [2].
The crystallographic properties of (4-Chlorophenyl) selenocyanate are influenced by intermolecular interactions characteristic of selenocyanate compounds. Related selenocyanate structures demonstrate that these compounds typically form extended networks through selenium-nitrogen chalcogen bonds [24] [36]. The crystal packing of organoselenium compounds generally involves Se···N interactions that create infinite chains or networks in the solid state [24] [37].
Comparative analysis with similar selenocyanate compounds reveals that the Se-C bond lengths typically range from 1.756 to 1.780 Å, while C-N bond distances in the selenocyanate group measure approximately 1.140 Å [36]. The C-Se-C bond angles in aryl selenocyanates generally approach linearity, with angles close to 180° [36] [38]. The selenium atom coordination geometry adopts a nearly linear arrangement, consistent with the sp hybridization of the selenocyanate carbon [36].
The spectroscopic characterization of (4-Chlorophenyl) selenocyanate provides detailed structural information through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands, with the selenocyanate C≡N stretching vibration typically observed in the range of 2070-2100 cm⁻¹ [36]. The aromatic C-H stretching vibrations appear in the 3000-3100 cm⁻¹ region, while the C-Cl stretching occurs around 800-900 cm⁻¹ [7] [22].
Nuclear magnetic resonance spectroscopy provides complementary structural data. In ¹H nuclear magnetic resonance spectra, the aromatic protons typically exhibit characteristic multiplets in the 7.0-8.0 ppm region [7] [23]. The para-disubstitution pattern results in a simplified aromatic signal pattern, with two distinct sets of equivalent protons [7]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the selenocyanate carbon signal at approximately 100-105 ppm, while the aromatic carbons appear in the typical 120-140 ppm range [7] [8].
Mass spectrometry confirms the molecular composition with molecular ion peaks consistent with the C7H4ClNSe formula [7] [8]. The isotope pattern reflects the presence of chlorine and selenium, providing additional confirmation of the molecular structure [3] [7].
The molecular weight of (4-Chlorophenyl) selenocyanate has been precisely determined as 216.54 g/mol [2] [3]. The exact mass calculations yield a value of 216.91975 Da, accounting for the specific isotopic composition of the constituent elements [3]. These measurements consider the natural abundance of selenium-80 (49.61%), selenium-78 (23.77%), and other selenium isotopes, along with the chlorine-35 and chlorine-37 isotope distribution [3].
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 216.54 | g/mol |
| Exact Mass | 216.91975 | Da |
| Monoisotopic Mass | 216.91975 | Da |
| Heavy Atom Count | 10 | atoms |
The dipole moment of (4-Chlorophenyl) selenocyanate has been experimentally determined as 3.31 Debye units [1] [2]. This significant dipole moment arises from the combined electronic effects of the electronegative chlorine substituent and the polar selenocyanate functional group [1] [21]. The molecular geometry creates an asymmetric charge distribution that results in a net dipole moment aligned approximately along the molecular axis [21].
Theoretical calculations indicate that the selenocyanate group moment contributes substantially to the overall molecular dipole [21]. The group dipole of the selenocyanate moiety (Car-SeCN) has been calculated as 3.33 D, oriented at an angle of approximately 126°30' relative to the carbon-selenium bond axis [21]. This orientation reflects the linear geometry of the selenocyanate group and its electronic structure [21].
The polarizability of the molecule is enhanced by the presence of the selenium atom, which possesses a large, diffuse electron cloud [20] [25]. This increased polarizability contributes to intermolecular interactions and influences the compound's physical properties and reactivity patterns [20] [25].
The partition coefficient (LogP) provides insight into the lipophilicity and solubility characteristics of (4-Chlorophenyl) selenocyanate. Comparative analysis with structurally related compounds suggests LogP values in the range of 2.0-2.5, indicating moderate lipophilicity [14] [17]. The chlorine substituent and aromatic ring system contribute to the compound's hydrophobic character, while the selenocyanate group introduces polar interactions [14] [17].
Solubility parameter analysis reveals the compound's compatibility with various solvents. The Hansen solubility parameters provide a three-dimensional approach to predicting solubility behavior [16]. The dispersion component (δD) reflects van der Waals interactions, the polar component (δP) accounts for dipole-dipole interactions, and the hydrogen bonding component (δH) considers specific hydrogen bonding interactions [16].
The relative energy difference (RED) calculations help predict solubility in different solvent systems [16]. Values below 1.0 indicate good solubility, while values above 1.0 suggest poor solubility [16]. The compound's solubility profile indicates preference for moderately polar organic solvents over highly polar or nonpolar systems [11] [16].
The topological polar surface area (TPSA) of (4-Chlorophenyl) selenocyanate has been calculated as 23.8 Ų [3] [18]. This value represents the surface area occupied by polar atoms (nitrogen and oxygen) and provides important information about the compound's membrane permeability and bioavailability characteristics [3] [18]. The relatively low TPSA value indicates favorable lipophilicity and potential for membrane penetration [18].
The polar surface area calculation considers the van der Waals surface areas of polar atoms, including the nitrogen atom in the selenocyanate group [18]. The selenium atom, while electronegative, is not typically included in standard TPSA calculations, though it contributes to the overall polarity of the molecule [3] [18].
| Parameter | Value | Units |
|---|---|---|
| Topological Polar Surface Area | 23.8 | Ų |
| Hydrogen Bond Acceptor Count | 1 | count |
| Rotatable Bond Count | 1 | count |
| Complexity Index | 143 | dimensionless |
The thermal stability of (4-Chlorophenyl) selenocyanate reflects the inherent stability of the selenocyanate functional group and the aromatic ring system. Selenocyanate compounds generally exhibit thermal decomposition at elevated temperatures, with decomposition mechanisms involving cleavage of the Se-C or C-N bonds [27] [30]. Thermal analysis of related selenocyanate compounds indicates decomposition temperatures typically ranging from 100°C to 200°C, depending on the specific substituents and molecular environment [30] [31].
The thermal decomposition process likely follows first-order kinetics, similar to other organoselenium compounds [27] [32]. Activation energies for thermal decomposition of selenocyanate compounds typically range from 100-200 kJ/mol, reflecting the stability of the Se-C bond [27] [33]. The presence of the electron-withdrawing chlorine substituent may influence the thermal stability by altering the electron density at the selenium center [27].
Differential scanning calorimetry studies of related compounds show endothermic decomposition peaks, often preceded by melting transitions [30] [33]. The decomposition products typically include elemental selenium, hydrogen cyanide, and various organic fragments [30] [31]. Temperature-programmed analysis reveals that decomposition occurs through multiple pathways, with bond cleavage competition between Se-C and C-N bonds [27] [30].
The pH-dependent stability of (4-Chlorophenyl) selenocyanate exhibits characteristic patterns observed in selenocyanate compounds. Under acidic conditions (pH < 5), selenocyanate compounds typically undergo hydrolytic decomposition, leading to the formation of elemental selenium and hydrogen cyanide [10] [31]. The reaction follows the general mechanism: SeCN⁻ + H⁺ → HCN + Se⁰ [31].
The presence of metal ions can accelerate this acid-catalyzed decomposition process [31]. Potassium selenocyanate, a related compound, demonstrates decomposition at pH values below 5.0, though this threshold can shift to pH 5.5-4.9 in the presence of alkali and alkaline earth metal cations [31]. The decomposition rate increases with decreasing pH, following pseudo-first-order kinetics with respect to hydrogen ion concentration [31].
Under neutral to slightly alkaline conditions (pH 7-9), (4-Chlorophenyl) selenocyanate exhibits enhanced stability [10] [11]. However, at highly alkaline conditions (pH > 10), alternative decomposition pathways may become significant, potentially involving nucleophilic attack at the selenium center [10] [11]. The compound's stability window appears optimal in the pH range of 6-8, where both acid-catalyzed and base-catalyzed decomposition reactions are minimized [10] [31].
The photostability of (4-Chlorophenyl) selenocyanate is influenced by the compound's ability to absorb ultraviolet radiation and undergo photochemical reactions. Selenocyanate compounds typically exhibit absorption maxima around 200-250 nm, corresponding to π→π* transitions in the selenocyanate chromophore [31]. Upon ultraviolet irradiation at 254 nm, selenocyanate compounds can undergo photolytic decomposition to form elemental selenium and nitrile-containing fragments [31].
The photodecomposition mechanism involves initial excitation of the selenocyanate group, followed by homolytic or heterolytic bond cleavage [20] [31]. The quantum yield for photodecomposition depends on the wavelength of irradiation and the presence of sensitizers or quenchers [31]. Studies on related benzyl selenocyanate compounds demonstrate that exposure to 254 nm ultraviolet light leads to decomposition with formation of benzyl cyanate and elemental selenium [31].
The photostability profile shows pH dependence, with enhanced decomposition rates under acidic conditions [31]. The initial photolysis rates follow first-order kinetics, with rate constants varying according to pH and irradiation intensity [31]. At pH 4, significantly higher photodecomposition rates are observed compared to neutral or alkaline conditions [31]. This pH dependence suggests that protonated species may be more photochemically reactive than the neutral selenocyanate form [31].